molecular formula C15H20N2O2 B2785187 Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1428727-74-5

Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2785187
CAS No.: 1428727-74-5
M. Wt: 260.337
InChI Key: MAIUNOFRWGGGQG-UHFFFAOYSA-N
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Description

Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with a six-membered azaspiro ring fused to a cyclopropane moiety. The molecule contains two critical functional groups:

  • Benzyloxycarbonyl (Cbz) group: Acts as a protective group for the secondary amine at position 6, enhancing stability during synthetic processes .

Properties

IUPAC Name

benzyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-13-10-15(13)6-8-17(9-7-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIUNOFRWGGGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of benzylamine with an appropriate epoxide, followed by a spirocyclization reaction. One common method involves the use of hydrogen chloride in dichloromethane or ethyl acetate as a solvent. The reaction is carried out at room temperature for about an hour, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Disorders :
    • The compound has been identified as a key intermediate in synthesizing pharmaceuticals aimed at treating conditions affecting the central nervous system, such as neuropathic pain and epilepsy. Its structural properties allow for modifications that enhance efficacy against specific targets in the nervous system .
  • Pain Management :
    • Research indicates that derivatives of Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate exhibit analgesic properties. For instance, certain analogs have shown effectiveness in reducing allodynia in animal models, which is a common symptom in neuropathic pain conditions . In studies involving mice and rats, these compounds demonstrated significant reductions in pain thresholds when administered, suggesting potential for clinical applications in pain management therapies .
  • Anticonvulsant Activity :
    • Compounds derived from this spirocyclic framework have been evaluated for their ability to prevent seizures induced by pentylenetetrazol (PTZ) in animal models. The results showed that specific derivatives could significantly reduce the fatality rate associated with seizures, indicating their potential as anticonvulsants .
  • Psychiatric Disorders :
    • The unique properties of this compound also lend themselves to research into treatments for psychiatric disorders. Its ability to modulate neurotransmitter systems may provide avenues for developing new therapies for conditions such as anxiety and depression .
  • Analgesic Efficacy :
    • A study involving the administration of Benzyl 1-amino-6-azaspiro[2.5]octane derivatives to mice demonstrated a marked reduction in mechanical pain thresholds when assessed using the von Frey monofilament test. This highlights the compound's potential role in developing new analgesics tailored for neuropathic pain relief .
  • Anticonvulsant Effects :
    • In another experimental setup, mice pre-treated with specific derivatives showed reduced seizure activity following PTZ administration, suggesting that these compounds could be developed into effective anticonvulsants for clinical use .
  • Behavioral Studies :
    • Behavioral assessments have indicated that derivatives of Benzyl 1-amino-6-azaspiro[2.5]octane can influence anxiety-like behaviors in rodent models, further supporting their potential application in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP/XLogP3 H-Bond Donors
Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate* - C₁₅H₂₀N₂O₂ (est.) ~268.3 Amino, Cbz ~2.5 (est.) 1
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate 1233323-55-1 C₁₂H₂₂N₂O₂ 226.3 Amino, Boc N/A 1
Benzyl 6-azaspiro[2.5]octane-6-carboxylate 1037834-61-9 C₁₅H₁₉NO₂ 245.32 Cbz 3.137 0
6-(Benzyloxycarbonyl)-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 Carboxylic acid, Cbz 1.9 1
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate 77211-75-7 C₁₄H₁₇NO₃ ~245.3 Oxa, Cbz N/A 0

*Estimated properties based on structural analogs.

Key Findings

Protecting Group Impact: Boc-protected analogs (e.g., QJ-2808) offer stability under basic conditions but require acidic deprotection . Cbz groups (benzyl derivatives) are stable under acidic conditions but require hydrogenolysis for removal, limiting use in hydrogen-sensitive reactions .

Amino Group Significance: The amino group at position 1 enhances intermolecular interactions, making the target compound suitable for drug discovery (e.g., enzyme inhibition) .

Solubility and Bioavailability :

  • Carboxylic acid derivatives (e.g., CAS 147610-85-3) exhibit higher aqueous solubility but lower cell permeability due to ionization at physiological pH .
  • Benzyl esters (LogP >3) are more lipophilic, favoring blood-brain barrier penetration .

Synthetic Utility :

  • Spirocyclic frameworks with diverse substituents (e.g., cyclopropyl in CAS 2940943-24-6) enable modular drug design, balancing steric effects and reactivity .

Biological Activity

Structural Characteristics

The unique structure of Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate includes:

  • Benzyl Group : Enhances lipophilicity and potential interactions with biological membranes.
  • Amino Group : Critical for forming hydrogen bonds with biological targets.
  • Carboxylate Functionality : May participate in ionic interactions with proteins or enzymes.

This structural complexity is believed to contribute to its biological activity, similar to other spirocyclic compounds.

Biological Activities

Research suggests that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Potential : Investigations into related spirocyclic compounds indicate potential cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that spirocyclic structures may influence neuroprotective pathways, although specific data on this compound is sparse.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateC14H17NO3Contains an oxygen atom instead of nitrogen
1-Amino-1-benzylpiperidineC13H18N2Features a piperidine ring instead of spirocyclic structure
N-benzyl-N-methylglycineC10H13NSimple structure lacking spirocyclic complexity

The distinct combination of functional groups in this compound suggests unique biological activities that may not be present in the other compounds listed.

While specific mechanisms for this compound are not fully elucidated, similar compounds have been shown to interact with various biological targets, such as:

  • Enzymes : Binding to active sites and modulating enzymatic activity.
  • Receptors : Acting as agonists or antagonists in neurotransmitter systems.

Further studies are required to clarify the precise molecular targets and pathways involved in the action of this compound.

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